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Abstract
The emergence of resistance to second-generation antiandrogen therapies, such as

enzalutamide, presents a significant clinical challenge in the management of castration-

resistant prostate cancer (CRPC). YXG-158 is a novel, orally bioavailable, bifunctional steroid

analog designed to overcome this resistance through a dual mechanism of action: potent

degradation of the androgen receptor (AR) and inhibition of the CYP17A1 enzyme, a key

player in androgen biosynthesis. This document provides a comprehensive overview of the

discovery, synthesis, and preclinical characterization of YXG-158, a promising therapeutic

candidate for enzalutamide-resistant prostate cancer.[1][2]

Introduction: Addressing Unmet Needs in CRPC
The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer

progression, even in the castration-resistant state. While drugs like enzalutamide effectively

antagonize the AR, resistance often develops through mechanisms such as AR

overexpression, mutations, and the generation of constitutively active AR splice variants. YXG-
158 was developed to address these resistance mechanisms by not only blocking AR activity
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but also promoting its degradation, while simultaneously cutting off the supply of androgens

through CYP17A1 inhibition.[1]

Discovery and Design of YXG-158
YXG-158 was identified through a systematic structure-activity relationship (SAR) study of a

series of steroidal analogs. The design strategy focused on optimizing a chemical scaffold that

could simultaneously bind to the AR and induce its degradation, as well as inhibit the enzymatic

activity of CYP17A1. YXG-158 (also referred to as compound 23-h in the primary literature)

emerged as the lead candidate with the most potent dual activity and favorable

pharmacokinetic properties.[1][2]
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Caption: Optimization pathway from the initial lead compound to YXG-158.

Synthesis of YXG-158
The synthesis of YXG-158 is a multi-step process starting from commercially available steroid

precursors. The detailed synthetic route is outlined in the primary publication. Key steps involve

the introduction of the side chain at the C17 position and modifications to the A and B rings of

the steroid nucleus.

(Note: The detailed, step-by-step synthetic protocol with characterization data (¹H NMR, ¹³C

NMR, HRMS) is typically found in the supplementary information of the cited publication and is
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not reproduced here in its entirety for brevity.)

In Vitro Biological Activity
The biological activity of YXG-158 was evaluated through a series of in vitro assays to

determine its potency in AR degradation, CYP17A1 inhibition, and anti-proliferative effects in

prostate cancer cell lines.

Table 1: In Vitro Activity of YXG-158
Assay Cell Line / Enzyme Metric Value

AR Degradation LNCaP DC₅₀ 8.1 nM

AR Degradation VCaP DC₅₀ 12.3 nM

CYP17A1 Inhibition Human CYP17A1 IC₅₀ 25.6 nM

Cell Proliferation
LNCaP (AR-

dependent)
IC₅₀ 15.2 nM

Cell Proliferation
C4-2B (Enzalutamide-

Resistant)
IC₅₀ 48.7 nM

hERG Inhibition hERG-HEK293 IC₅₀ > 30 µM

Data synthesized from the primary publication. DC₅₀ represents the concentration for 50%

degradation.

Signaling Pathway: Dual Mechanism of Action of YXG-
158
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Caption: Dual mechanism of YXG-158: CYP17A1 inhibition and AR degradation.
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Pharmacokinetics
The pharmacokinetic properties of YXG-158 were evaluated in preclinical models to assess its

drug-like properties.

Table 2: Pharmacokinetic Parameters of YXG-158 in Rats
Parameter Route Value

Bioavailability (F) Oral 45.3%

Cₘₐₓ (at 10 mg/kg, oral) Oral 876 ng/mL

Tₘₐₓ (at 10 mg/kg, oral) Oral 2.0 h

AUC₀₋ₜ (at 10 mg/kg, oral) Oral 6548 h·ng/mL

t₁/₂ Oral 5.8 h

Data synthesized from the primary publication.

In Vivo Efficacy
The anti-tumor activity of YXG-158 was assessed in xenograft models of both enzalutamide-

sensitive and enzalutamide-resistant prostate cancer.

Experimental Workflow: Xenograft Model Efficacy Study
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Caption: Workflow for in vivo efficacy studies in xenograft models.

In an enzalutamide-resistant C4-2B xenograft model, oral administration of YXG-158 resulted

in significant tumor growth inhibition, superior to that observed with enzalutamide.

Table 3: In Vivo Efficacy of YXG-158 in Enzalutamide-
Resistant Xenograft Model
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Treatment Group Dose
Tumor Growth Inhibition
(TGI)

Vehicle - 0%

Enzalutamide 20 mg/kg, p.o., q.d. 35%

YXG-158 25 mg/kg, p.o., q.d. 88%

YXG-158 50 mg/kg, p.o., q.d. 102% (Tumor Regression)

Data synthesized from the primary publication. TGI is calculated at the end of the study.

Experimental Protocols
Western Blot for AR Degradation

Cell Culture and Treatment: LNCaP or VCaP cells were seeded in 6-well plates and allowed

to attach overnight. Cells were then treated with varying concentrations of YXG-158 or

vehicle control for 24 hours.

Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and incubated

with primary antibodies against AR and a loading control (e.g., GAPDH) overnight at 4°C.

Detection: The membrane was washed and incubated with HRP-conjugated secondary

antibodies. Protein bands were visualized using an ECL detection system.

CYP17A1 Inhibition Assay
Reaction Mixture: The assay was performed in a phosphate buffer containing human

CYP17A1 enzyme, cytochrome P450 reductase, and a fluorescent substrate.
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Inhibitor Addition: YXG-158 was added at various concentrations.

Initiation: The reaction was initiated by the addition of NADPH.

Measurement: The reaction was incubated at 37°C, and the fluorescence of the product was

measured at specific excitation and emission wavelengths.

Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-

parameter logistic equation.

Conclusion
YXG-158 is a novel bifunctional molecule that demonstrates potent AR degradation and

CYP17A1 inhibition.[1][2] Its ability to overcome enzalutamide resistance in preclinical models,

coupled with its favorable pharmacokinetic profile, positions it as a promising therapeutic

candidate for the treatment of advanced prostate cancer. Further clinical development of YXG-
158 is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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